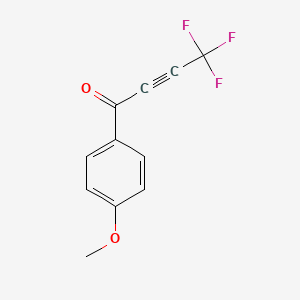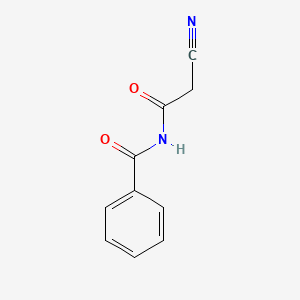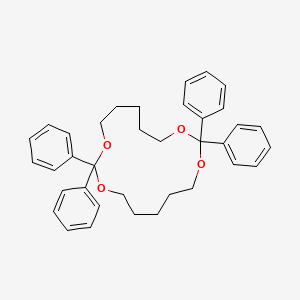![molecular formula C24H49N3O B14370039 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90577-96-1](/img/structure/B14370039.png)
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a dioctylamino group and a tetramethylimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of dioctylamine with a suitable precursor that contains the imidazolidinone core. One common method is the alkylation of dioctylamine with a halogenated imidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dioctylamino group, where nucleophiles like halides or alkoxides replace the dioctylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
科学的研究の応用
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioctylamino group can facilitate binding to hydrophobic pockets in proteins, while the imidazolidinone core may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-[(Dioctylamino)methyl]-1,2,2-trimethylcyclopentylmethanol: Similar in structure but with a cyclopentyl ring instead of an imidazolidinone core.
N,N-Dioctylamine: Lacks the imidazolidinone core and has different reactivity and applications.
Uniqueness
3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its combination of a dioctylamino group and a tetramethylimidazolidinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90577-96-1 |
|---|---|
分子式 |
C24H49N3O |
分子量 |
395.7 g/mol |
IUPAC名 |
3-[(dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C24H49N3O/c1-7-9-11-13-15-17-19-26(20-18-16-14-12-10-8-2)21-27-22(28)23(3,4)25-24(27,5)6/h25H,7-21H2,1-6H3 |
InChIキー |
FMMWIOWQLPWKRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CN1C(=O)C(NC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


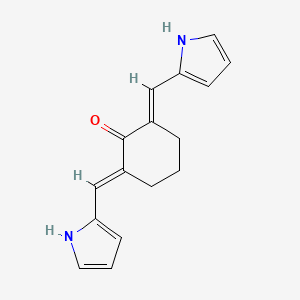
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)

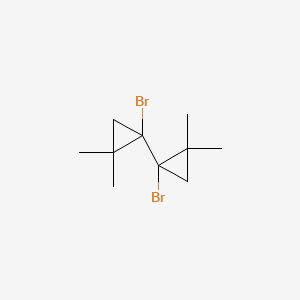
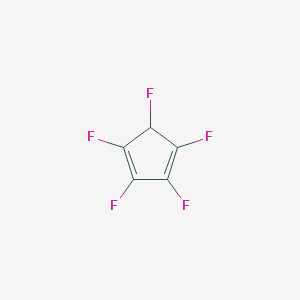
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

